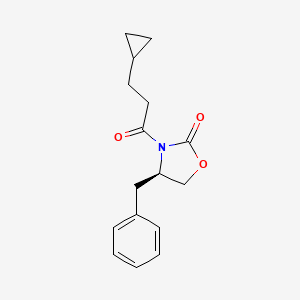

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVWYQBGGSCYPI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CCC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374123 | |

| Record name | (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289677-11-8 | |

| Record name | (4R)-3-(3-Cyclopropyl-1-oxopropyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289677-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one, a key chiral intermediate in modern asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delineates a reliable two-stage synthetic strategy, beginning with the preparation of the requisite acylating agent, 3-cyclopropylpropanoyl chloride, followed by its coupling with the Evans chiral auxiliary, (R)-4-benzyl-2-oxazolidinone. The narrative emphasizes the rationale behind procedural choices, mechanistic underpinnings, and best practices for ensuring high yield and diastereoselectivity. All protocols are designed to be self-validating, supported by authoritative references, and presented with clarity to facilitate successful replication and adaptation.

Introduction: The Role of N-Acyl Oxazolidinones in Asymmetric Synthesis

The field of asymmetric synthesis, which aims to produce single enantiomers of chiral molecules, is fundamental to the development of modern pharmaceuticals, agrochemicals, and functional materials. Among the most powerful tools in this field are chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[1]

The oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, represent a cornerstone of this strategy.[2] These auxiliaries, such as (R)-4-benzyl-2-oxazolidinone, can be N-acylated to form conformationally rigid structures. This rigidity, combined with the steric hindrance provided by the substituent at the C4 position (e.g., a benzyl group), effectively shields one face of the corresponding enolate, leading to highly predictable and diastereoselective C-C bond formations in reactions like alkylations and aldol additions.[2][3][4] The title compound, this compound, is a quintessential example of such an N-acylated intermediate, primed for subsequent diastereoselective elaboration. The cyclopropyl moiety is a desirable structural motif in medicinal chemistry, often imparting metabolic stability and unique conformational properties to bioactive molecules.

This guide provides a detailed walkthrough of its synthesis, offering both the practical steps and the theoretical justification essential for robust scientific execution.

Overall Synthesis Workflow

The synthesis is logically divided into two primary stages: preparation of the acylating agent and the subsequent N-acylation of the chiral auxiliary. This approach ensures that a stable, well-characterized acyl chloride is available for the critical, moisture-sensitive acylation step.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Procedures

Stage 1: Synthesis of 3-Cyclopropylpropanoyl Chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for nucleophilic acyl substitution. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a mature and reliable method that proceeds under mild conditions and produces gaseous byproducts (CO, CO₂, HCl), simplifying purification.[5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 3-Cyclopropylpropionic Acid | 114.14 | 5.00 g | 43.8 | 1.0 eq |

| Oxalyl Chloride | 126.93 | 4.2 mL (6.65 g) | 52.4 | 1.2 eq |

| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops (catalytic) | ~0.2 | Cat. |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |

Protocol:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite). Ensure all glassware is oven-dried.

-

Under an inert atmosphere (N₂ or Ar), add 3-cyclopropylpropionic acid (5.00 g, 43.8 mmol) and anhydrous DCM (50 mL).

-

Add a catalytic amount of DMF (2 drops) to the stirred solution.

-

Cool the flask in an ice-water bath (0 °C).

-

Slowly add oxalyl chloride (4.2 mL, 52.4 mmol) dropwise via syringe over 15-20 minutes. Vigorous gas evolution will be observed. Maintain the temperature below 10 °C during the addition.[5]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

The reaction is complete when gas evolution ceases. The resulting solution of 3-cyclopropylpropanoyl chloride is typically used directly in the next step. Alternatively, the solvent and excess oxalyl chloride can be carefully removed by rotary evaporation to yield the crude acyl chloride, which should be used immediately due to its moisture sensitivity.[5]

Stage 2:

Rationale: The standard and most reliable method for N-acylating Evans oxazolidinones involves deprotonation of the N-H proton with a strong, non-nucleophilic base, followed by quenching with the electrophilic acyl chloride.[2][6] n-Butyllithium (n-BuLi) is the base of choice, and the reaction is performed at low temperature (-78 °C) to prevent side reactions and maintain stereochemical integrity.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| (R)-4-benzyl-2-oxazolidinone | 177.20 | 7.00 g | 39.5 | 1.0 eq |

| n-Butyllithium (n-BuLi) | - | 16.6 mL (2.5 M in hexanes) | 41.5 | 1.05 eq |

| 3-Cyclopropylpropanoyl Chloride | 132.59 | ~5.66 g (from Stage 1) | 42.7 | 1.08 eq |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

| Saturated aq. NH₄Cl | - | 50 mL | - | - |

Protocol:

-

Add (R)-4-benzyl-2-oxazolidinone (7.00 g, 39.5 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar).

-

Add anhydrous THF (150 mL) via cannula or syringe and stir until the solid is fully dissolved.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (16.6 mL of a 2.5 M solution in hexanes, 41.5 mmol) dropwise via syringe over 10 minutes. The solution may become slightly cloudy. Stir for an additional 30 minutes at -78 °C to ensure complete deprotonation.[6]

-

In a separate, dry flask, dissolve the crude 3-cyclopropylpropanoyl chloride (~5.66 g, 42.7 mmol) from Stage 1 in ~20 mL of anhydrous THF.

-

Add the solution of the acyl chloride dropwise to the lithium salt solution at -78 °C over 20 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 2 hours.

-

Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[7]

Reaction Mechanism and Scientific Rationale

The success of this synthesis hinges on the principles of nucleophilicity, electrophilicity, and stereoelectronic control.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 5. 3-Cyclopentylpropionyl Chloride: Synthesis, Applications & Handling Guide-ZHC Chemical Co.,Ltd. [zhcchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Synthesis of N-(3-cyclopropylpropanoyl) Evans Auxiliary for Asymmetric Synthesis

Abstract

This technical guide provides an in-depth, field-proven protocol for the preparation of N-(3-cyclopropylpropanoyl) substituted Evans-type oxazolidinone chiral auxiliaries. Evans auxiliaries are a cornerstone of modern asymmetric synthesis, enabling highly predictable and diastereoselective carbon-carbon bond formations.[1][2] This document details the strategic considerations, a robust step-by-step experimental workflow, mechanistic rationale, and critical quality control parameters for synthesizing the title compound. The content is tailored for researchers, chemists, and process development professionals who require a reliable and well-understood method for accessing this versatile chiral building block. We will focus on the widely adopted and highly efficient acylation method involving deprotonation with n-butyllithium followed by reaction with an acyl chloride, a technique that offers high yields and purity.[3]

Introduction: The Strategic Value of Evans Auxiliaries

The Principle of Chiral Auxiliaries in Modern Synthesis

Asymmetric synthesis, the selective creation of a single enantiomer of a chiral molecule, is fundamental to the pharmaceutical, agrochemical, and fragrance industries.[2] Among the various strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.

The Oxazolidinone Scaffold: A Gold Standard

The class of chiral oxazolidinones developed by Professor David A. Evans represents the gold standard to which other auxiliaries are compared.[2] Derived from readily available amino acids, these auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, provide a rigid scaffold that effectively shields one face of the enolate derived from the N-acyl moiety. This steric blockade forces incoming electrophiles to approach from the less hindered face, resulting in exceptionally high levels of asymmetric induction in reactions like alkylations, aldol additions, and Michael additions.[][5]

Significance of the N-(3-cyclopropylpropanoyl) Moiety

The 3-cyclopropylpropanoyl group is a valuable fragment in medicinal chemistry. The cyclopropyl ring is a conformationally constrained, lipophilic moiety that is often used as a bioisostere for larger or more flexible groups. Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties. The preparation of the N-(3-cyclopropylpropanoyl) Evans auxiliary provides a direct route to enantiomerically pure building blocks containing this important structural motif.

Synthetic Strategy: The N-Acylation Reaction

The covalent attachment of the 3-cyclopropylpropanoyl group to the nitrogen of the Evans auxiliary is a critical first step. The most robust and widely practiced method involves the formation of a lithium amide by deprotonating the auxiliary with a strong, non-nucleophilic base, followed by quenching with the corresponding acyl chloride.

Causality Behind Experimental Choices:

-

Base Selection (n-Butyllithium): The N-H proton of the oxazolidinone is weakly acidic (pKa ≈ 22-24 in DMSO). A strong base is required for complete deprotonation. n-Butyllithium (n-BuLi) is ideal as it is a potent base that irreversibly forms the lithium amide, driving the reaction to completion. Its non-nucleophilic nature at low temperatures prevents competitive attack at the auxiliary's carbonyl groups.

-

Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an excellent solvent for this reaction. It is aprotic, preventing the quenching of the n-BuLi and the intermediate lithium amide. Its polarity and coordinating ability help to solvate the lithium cation, ensuring the reagents remain in solution at low temperatures. Absolute dryness is paramount, as any trace of water will consume the n-BuLi.

-

Temperature (-78 °C): Performing the deprotonation and acylation at low temperatures (typically -78 °C, a dry ice/acetone bath) is crucial.[3] It ensures kinetic control, prevents side reactions such as enolate decomposition or attack at the oxazolidinone ring carbonyl, and maintains the stability of the organolithium reagent.

-

Reagent (3-cyclopropylpropanoyl chloride): The acyl chloride is a highly reactive electrophile, ensuring a rapid and efficient reaction with the nucleophilic lithium amide. It is typically prepared from the corresponding carboxylic acid (3-cyclopropylpropanoic acid) using reagents like oxalyl chloride or thionyl chloride.

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-4-benzyl-N-(3-cyclopropylpropanoyl)-2-oxazolidinone.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. | Notes |

| (S)-4-Benzyl-2-oxazolidinone | 177.20 | 5.00 g | 28.2 | 1.0 | Must be dry. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - | Distilled from Na/benzophenone. |

| n-Butyllithium (n-BuLi) | 64.06 | 11.8 mL | 29.6 | 1.05 | 2.5 M solution in hexanes. |

| 3-Cyclopropylpropanoyl chloride | 132.58 | 4.12 g | 31.0 | 1.1 | Freshly prepared or distilled. |

| Saturated aq. NH₄Cl | - | 50 mL | - | - | For quenching. |

| Ethyl Acetate | 88.11 | 200 mL | - | - | For extraction. |

| Brine | - | 50 mL | - | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | - | - | - | For drying. |

Step-by-Step Synthesis Procedure

-

Preparation: Add (S)-4-benzyl-2-oxazolidinone (5.00 g, 28.2 mmol) to a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

-

Dissolution: Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous THF (100 mL) via cannula or syringe and stir until the auxiliary is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (11.8 mL of a 2.5 M solution in hexanes, 29.6 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. A milky white suspension of the lithium amide may form. Stir the mixture at -78 °C for 30 minutes.

-

Acylation: Add 3-cyclopropylpropanoyl chloride (4.12 g, 31.0 mmol) dropwise via syringe over 10 minutes. The reaction mixture should become a clear, pale-yellow solution.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting auxiliary.

-

Quenching: Remove the cold bath and allow the reaction to warm to 0 °C. Slowly add saturated aqueous ammonium chloride solution (50 mL) to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

-

Procedure: Dissolve the crude material in a minimal amount of dichloromethane and load it onto the column. Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent in vacuo to afford the N-acylated product as a white solid or viscous oil. A typical yield is in the range of 85-95%.

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target auxiliary.

N-Acylation Reaction Mechanism

Note: The DOT script above is a conceptual representation. Actual chemical structure rendering is not supported, but the logic illustrates the flow.

Caption: Mechanism showing deprotonation followed by nucleophilic acyl substitution.

Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the final product.

| Analysis Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Diagnostic peaks for the benzyl group (~7.2-7.4 ppm), the oxazolidinone ring methine protons (~4.2 and 4.7 ppm), the methylene protons of the acyl chain (~2.8 and 1.7 ppm), and the cyclopropyl protons (~0.1-0.8 ppm). |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl signals for the imide (~173 ppm) and the oxazolidinone (~154 ppm), along with characteristic signals for the aromatic, alkyl, and cyclopropyl carbons. |

| Optical Rotation | A specific rotation value consistent with the enantiopurity of the starting auxiliary, measured at a standard concentration and wavelength (e.g., Sodium D-line). |

| High-Resolution Mass Spec | Accurate mass measurement confirming the elemental composition (C₁₆H₁₉NO₃). |

| TLC Rf | A single spot with an Rf value distinct from the starting auxiliary (e.g., Rf ≈ 0.4 in 30% EtOAc/Hexanes). |

Troubleshooting and Field-Proven Insights

-

Problem: Incomplete reaction (starting material remains).

-

Cause: Insufficient or deactivated n-BuLi (due to moisture) or impure acyl chloride.

-

Solution: Ensure all glassware is rigorously flame-dried. Use freshly titrated n-BuLi. Purify the acyl chloride by distillation immediately before use.

-

-

Problem: Low yield after workup.

-

Cause: Hydrolysis of the product during workup or loss during extraction.

-

Solution: Keep the quenching and extraction steps cold (0 °C) and perform them efficiently. Ensure the pH does not become strongly basic or acidic.

-

-

Alternative Milder Protocol: For applications where the use of pyrophoric n-BuLi is undesirable, an alternative acylation can be performed using 3-cyclopropylpropanoic anhydride, triethylamine (Et₃N) as a base, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] This method is generally safer and more amenable to large-scale synthesis, though it may require heating or longer reaction times.[2]

Conclusion

The preparation of N-(3-cyclopropylpropanoyl) Evans auxiliary via lithium amide formation and subsequent acylation is a highly reliable and efficient method. It provides access to a valuable chiral intermediate for the stereocontrolled synthesis of complex molecules. By understanding the causality behind the choice of reagents and conditions, researchers can confidently execute this protocol, troubleshoot potential issues, and adapt the methodology to their specific synthetic goals. The resulting product serves as a powerful tool for diastereoselective enolate alkylations, paving the way for the asymmetric synthesis of advanced pharmaceutical and chemical targets.

References

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

-

ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]

-

Davies, S. G., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. [Link]

-

ERIC. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

-

Morressier. (2016). Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. [Link]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Bode, J. W. (2014). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research. [Link]

-

Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115. [Link]

-

de Souza, M. V. N., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

Sources

- 1. Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions [morressier.com]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]

Introduction: The Power of Chiral Auxiliaries in Stereocontrolled Synthesis

An In-depth Technical Guide to (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one: Properties and Applications in Asymmetric Synthesis

Senior Application Scientist Note: This technical guide addresses the chemical properties and synthetic applications of this compound. It is important to note that while this specific N-acylated derivative is a logical and synthetically accessible member of the Evans chiral auxiliary family, it is not widely characterized in peer-reviewed literature. Consequently, this guide provides a robust framework based on the extensive data available for its close analogue, (R)-4-benzyl-3-propionyl-oxazolidin-2-one, and the parent chiral auxiliary. The principles, mechanisms, and protocols described herein are directly translatable and serve as an expert-level foundation for researchers employing this specific reagent.

In the landscape of modern drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools that enable chemists to command the stereochemical course of a reaction.[1] By temporarily installing a chiral, enantiopure molecule—the auxiliary—onto an achiral substrate, one can induce facial selectivity in subsequent bond-forming reactions, leading to the formation of one diastereomer in preference to others.

The oxazolidinone-based auxiliaries, pioneered by David A. Evans, represent a cornerstone of this strategy.[2] Their rigid, predictable conformational bias and the ability of the N-acyl carbonyl group to form chelated Z-enolates provide a reliable platform for a multitude of stereoselective transformations, including alkylations, aldol reactions, and Michael additions.[1][2] The (R)-4-benzyl-2-oxazolidinone moiety is particularly valued for its efficacy in directing reactions and its straightforward removal, which often allows for the auxiliary's recovery and reuse.[2]

This guide focuses on the N-acylated derivative featuring a 3-cyclopropylpropanoyl group. The cyclopropyl motif is a desirable structural element in medicinal chemistry, often conferring unique conformational constraints and metabolic stability. This makes this compound a valuable, albeit specialized, intermediate for accessing chiral building blocks containing this functionality.

Physicochemical and Spectroscopic Properties

| Property | (R)-4-benzyl-2-oxazolidinone (Parent Auxiliary) | (R)-4-benzyl-3-propionyl-oxazolidin-2-one (Analogue) | This compound (Subject) |

| Molecular Formula | C₁₀H₁₁NO₂[3] | C₁₃H₁₅NO₃[4][5][6] | C₁₆H₁₉NO₃ |

| Molecular Weight | 177.20 g/mol [3] | 233.26 g/mol [4][5][6] | 273.32 g/mol (Calculated) |

| Appearance | White to light yellow powder/crystal | White to off-white crystalline powder[5] | Expected to be a white to off-white solid or oil |

| Melting Point (°C) | 88-90 | 44-46[4][5] | Not Reported |

| Optical Rotation | [α]¹⁸/D +64° (c=1 in chloroform) | [α]²⁰/D −102° (c=1 in ethanol)[4][5] | Not Reported |

| CAS Number | 102029-44-7 | 131685-53-5[4][5][6] | Not Assigned |

Spectroscopic Insights (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (~7.2-7.4 ppm), the oxazolidinone core protons (a multiplet around 4.7 ppm for the CH, and two multiplets around 4.2 ppm for the CH₂), and the acyl chain. The cyclopropyl group will exhibit distinctive upfield signals, typically between 0 and 1 ppm for the ring protons, and a multiplet for the methine proton adjacent to the ring.

-

¹³C NMR: The carbon spectrum will feature signals for the three carbonyl groups (two in the oxazolidinone ring and one in the acyl chain, ~153 and ~173 ppm), aromatic carbons, and the aliphatic carbons of the benzyl and cyclopropylpropanoyl moieties.

-

IR Spectroscopy: A strong absorption band around 1780 cm⁻¹ (oxazolidinone C=O) and another around 1700 cm⁻¹ (N-acyl C=O) would be expected.

Synthesis: The Acylation of the Chiral Auxiliary

The preparation of the title compound follows a standard and robust N-acylation protocol. The parent auxiliary, (R)-4-benzyl-2-oxazolidinone, is first deprotonated with a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) to form the lithium salt. This nucleophile is then treated with an activated form of 3-cyclopropylpropanoic acid, such as the corresponding acid chloride (3-cyclopropylpropanoyl chloride), to yield the desired product.

Alternatively, milder conditions employing the carboxylic acid directly with a coupling agent, or using the corresponding anhydride with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), can also be effective.

Detailed Experimental Protocol (Adapted from Standard Procedures):

Objective: To synthesize this compound.

Materials:

-

(R)-4-benzyl-2-oxazolidinone

-

3-cyclopropylpropanoyl chloride

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-4-benzyl-2-oxazolidinone (1.0 eq).

-

Dissolution: Anhydrous THF is added to dissolve the auxiliary, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-BuLi (1.05 eq) is added dropwise via syringe. The solution is stirred for 15-30 minutes at -78 °C.

-

Acylation: 3-cyclopropylpropanoyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Caption: Synthetic workflow for the N-acylation of the Evans auxiliary.

Application in Asymmetric Alkylation: The Core of Stereocontrol

The primary utility of this compound lies in its ability to serve as a prochiral substrate for diastereoselective enolate alkylation. The process leverages the steric influence of the benzyl group at the C4 position of the oxazolidinone ring to direct the approach of an electrophile.

Mechanism of Diastereoselection:

-

Enolate Formation: The N-acylated auxiliary is treated with a strong, sterically hindered base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature. This selectively removes the α-proton from the acyl chain.

-

Chelated Intermediate: The resulting enolate forms a rigid, chelated six-membered ring transition state with the metal cation (e.g., Li⁺ or Na⁺). The benzyl group at C4 effectively blocks one face of the planar enolate.

-

Directed Alkylation: An electrophile (e.g., an alkyl halide like methyl iodide or benzyl bromide) is introduced. It can only approach the enolate from the less sterically hindered face, opposite the benzyl group.

-

Diastereomer Formation: This controlled trajectory of attack results in the preferential formation of a single diastereomer of the alkylated product.

-

Auxiliary Cleavage: The final step involves the hydrolytic or reductive cleavage of the auxiliary to release the newly synthesized chiral carboxylic acid (or its corresponding alcohol or aldehyde derivative), now in high enantiomeric purity. A common and mild method for cleavage is using lithium hydroperoxide (LiOH/H₂O₂).

Caption: Logical flow of an asymmetric alkylation using the Evans auxiliary.

Conclusion: A Versatile Tool for Advanced Synthesis

This compound is a specialized yet powerful chiral building block. While specific physical data requires empirical determination, its chemical behavior can be confidently predicted from the vast body of research on Evans-type auxiliaries. Its synthesis is straightforward, and its application in diastereoselective reactions provides a reliable and high-yielding route to enantiomerically enriched compounds containing the valuable cyclopropyl moiety. For researchers in drug discovery and natural product synthesis, understanding the principles and protocols outlined in this guide is key to leveraging this reagent for the construction of complex, stereodefined molecular architectures.

References

-

Lee, H. et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(15), 3354. [Link]

-

PubChem. (R)-4-Benzyl-2-oxazolidinone. [Link]

-

Mol-Instincts. (R)-4-Benzyl-2-oxazolidinone NMR and X-Ray data. [Link]

-

Swarthmore College. Diastereoselective Transformations and Intramolecular Cyclizations of Enantiomerically Pure Planar Chiral N-Oxazolidinoyl Diene. [Link]

-

PubChem. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. [Link]

-

Aggarwal, V. K., & de Vicente, J. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 1(10), 1830-1834. [Link]

-

Organic Chemistry Portal. Evans Aldol Reaction. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Charette, A. B. et al. (2014). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 16(1), 224-227. [Link]

-

MacMillan, D. W. C. et al. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Journal of the American Chemical Society, 140(40), 12890-12895. [Link]

-

Organic Syntheses. (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-4-苄基-3-丙酰基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 10966403 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust, predicted spectroscopic profile based on established principles and data from closely related analogues. This approach provides a reliable framework for the identification and characterization of this important chiral building block.

Introduction: A Valuable Chiral Auxiliary in Asymmetric Synthesis

This compound belongs to the class of Evans' chiral auxiliaries, which are instrumental in stereocontrolled synthesis.[1] The molecule's rigid oxazolidinone ring, substituted with a benzyl group at the stereogenic center, effectively directs the stereochemical outcome of reactions involving the N-acyl side chain. The 3-cyclopropylpropanoyl group, in this case, provides a unique structural motif for further synthetic transformations. The ability to perform highly diastereoselective reactions on the acyl group and then cleave it non-destructively makes these compounds invaluable in the synthesis of complex, enantiomerically pure molecules, including many pharmaceutical agents.[2]

This guide will first outline a standard synthetic protocol for the preparation of the title compound, followed by a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. Each section will include the rationale behind the predicted data, offering insights into the relationship between the molecule's structure and its spectroscopic signature.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound is typically achieved through the N-acylation of (R)-4-benzyl-2-oxazolidinone with a suitable acylating agent, such as 3-cyclopropylpropanoyl chloride. This reaction is generally high-yielding and proceeds under mild conditions.[3]

General Experimental Protocol for Synthesis

A solution of (R)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0 °C under an inert atmosphere. A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of 3-cyclopropylpropanoyl chloride. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is purified using column chromatography.

Caption: Workflow for the synthesis and spectroscopic characterization.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The predicted chemical shifts are based on the known spectra of (R)-4-benzyl-3-propionyl-oxazolidin-2-one and the expected contributions from the cyclopropyl group.[4]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

Introduction

In the field of asymmetric synthesis, the ability to control stereochemistry is paramount. Evans chiral auxiliaries, a class of oxazolidinones, have become indispensable tools for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1][2] The molecule at the center of this guide, (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one, is a classic example of an N-acylated Evans auxiliary. Its rigid conformational structure, dictated by the chiral center and the acyl group, allows for highly diastereoselective reactions at the α-carbon of the propanoyl moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of such molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the ¹H and ¹³C NMR spectra is not merely for characterization; it is the primary method for confirming the successful attachment of the acyl group and for analyzing the diastereomeric purity of subsequent reaction products.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It moves beyond simple peak assignments to explain the underlying principles, such as diastereotopicity and complex coupling patterns, that give rise to the observed spectral features.

Molecular Structure and Key NMR-Active Fragments

To interpret the NMR spectra effectively, we must first dissect the molecule into its constituent parts. Each fragment possesses unique electronic and steric properties that influence the chemical shifts and coupling constants of its nuclei.

The molecule's structure reveals several key features that will manifest in the NMR spectra:

-

A Chiral Center (C4'): This is the most important feature, as it renders the molecule chiral. Its presence induces diastereotopicity in neighboring methylene (CH₂) groups.

-

Diastereotopic Protons: The two protons on C5' of the oxazolidinone ring and the two protons on C7' of the benzyl group are diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals in the ¹H NMR spectrum, typically coupling to each other.[3][4][5]

-

Aromatic System: The phenyl ring of the benzyl group will produce signals in the characteristic aromatic region of the ¹H NMR spectrum.

-

Cyclopropyl Ring: This strained three-membered ring has a unique electronic environment, causing its protons and carbons to resonate at unusually high fields (low ppm values).[6][7]

Experimental Protocol: A Self-Validating System

The quality of NMR data is profoundly dependent on meticulous sample preparation.[8][9] The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural elucidation.

Workflow for NMR Sample Preparation

Step-by-Step Methodology:

-

Material Quantity: For a standard 5 mm NMR tube and a high-field spectrometer (≥400 MHz), weigh 5-25 mg of the compound for ¹H NMR analysis.[8][10] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[10]

-

Solvent and Tube Selection: Use a high-quality, clean 5 mm NMR tube.[11] Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. Use approximately 0.6-0.7 mL of solvent.[10][12]

-

Dissolution: It is best practice to dissolve the sample in a small, clean vial before transferring it to the NMR tube. This allows for vigorous mixing to ensure complete dissolution.[10][12]

-

Filtration: To prevent line broadening and shimming issues caused by suspended solids, filter the solution directly into the NMR tube.[8] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[8][12]

-

Final Preparation: Ensure the final sample height in the tube is approximately 4 cm (0.6 mL).[12] Cap the tube securely, wipe the outside clean with a lint-free tissue dampened with isopropanol or acetone, and label it clearly.

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling patterns. The presence of the chiral center at C4' results in a complex but highly informative spectrum.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling Constants (J, Hz) | Integration | Assignment |

| ~ 7.20 - 7.40 | m | - | 5H | C9'-H, C10'-H, C11'-H, C12'-H, C13'-H (Aromatic) |

| ~ 4.65 - 4.75 | m | - | 1H | C4'-H |

| ~ 4.15 - 4.25 | m | - | 2H | C5'-Hₐ and C5'-Hₑ |

| ~ 3.25 - 3.35 | dd | J ≈ 13.5, 3.5 | 1H | C7'-Hₐ (Diastereotopic) |

| ~ 2.90 - 3.10 | m | - | 2H | C2-H₂ (α to C=O) |

| ~ 2.75 - 2.85 | dd | J ≈ 13.5, 9.5 | 1H | C7'-Hₑ (Diastereotopic) |

| ~ 1.50 - 1.65 | m | - | 2H | C3-H₂ (β to C=O) |

| ~ 0.65 - 0.75 | m | - | 1H | C4-H (Cyclopropyl methine) |

| ~ 0.40 - 0.50 | m | - | 2H | C5/C6-H (Cyclopropyl methylene) |

| ~ 0.05 - 0.15 | m | - | 2H | C5/C6-H (Cyclopropyl methylene) |

Note: Multiplicity codes: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

Detailed Peak-by-Peak Analysis:

-

Aromatic Region (δ 7.20 - 7.40): The five protons of the monosubstituted phenyl ring of the benzyl group typically appear as a complex multiplet in this region.

-

Oxazolidinone Methine (C4'-H, δ ~4.65): This single proton at the chiral center is coupled to the adjacent diastereotopic C5' protons and the diastereotopic C7' protons of the benzyl group, resulting in a complex multiplet.

-

Oxazolidinone Methylene (C5'-H₂, δ ~4.15 - 4.25): Due to the chiral center, these two protons are diastereotopic. They are chemically non-equivalent, have different chemical shifts, and exhibit geminal coupling to each other, as well as vicinal coupling to the C4'-H proton. This often results in two overlapping multiplets.

-

Benzyl Methylene (C7'-H₂, δ ~3.30 and ~2.80): These are classic diastereotopic protons.[3] They appear as two distinct signals, often as a pair of doublets of doublets (an "AB quartet" if the chemical shift difference is small relative to the coupling constant). They couple geminally to each other (typically J ≈ 13-14 Hz) and vicinally to the C4'-H proton with different coupling constants.

-

Acyl α-Methylene (C2-H₂, δ ~2.90 - 3.10): These protons are adjacent to the electron-withdrawing imide carbonyl group, shifting them downfield. They will appear as a multiplet due to coupling with the β-methylene protons (C3-H₂).

-

Acyl β-Methylene (C3-H₂, δ ~1.50 - 1.65): These protons are further from the carbonyl and appear at a higher field. They are coupled to both the α-methylene (C2-H₂) and the cyclopropyl methine proton (C4-H).

-

Cyclopropyl Protons (δ 0.05 - 0.75): The cyclopropyl group protons resonate in a very upfield region due to the ring's anisotropic effect (ring current).[7] This is a complex, higher-order spin system. The methine proton (C4-H) is coupled to the C3-H₂ protons and the four methylene protons on the cyclopropyl ring. The four methylene protons are themselves diastereotopic and show complex geminal and vicinal (cis and trans) couplings. Vicinal cis-coupling in cyclopropanes is typically larger (6-12 Hz) than trans-coupling (2-9 Hz).[13]

¹³C NMR Spectral Analysis and Interpretation

The ¹³C NMR spectrum is simpler than the ¹H spectrum as ¹³C-¹³C coupling is not typically observed due to the low natural abundance of ¹³C. It is excellent for confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.0 | C1 (Acyl C=O) |

| ~ 153.5 | C2' (Oxazolidinone C=O) |

| ~ 135.0 | C8' (ipso-Aromatic) |

| ~ 129.5 | C9'/C13' or C10'/C12' (Aromatic CH) |

| ~ 129.0 | C10'/C12' or C9'/C13' (Aromatic CH) |

| ~ 127.5 | C11' (para-Aromatic CH) |

| ~ 66.0 | C5' (Oxazolidinone O-CH₂) |

| ~ 55.0 | C4' (Oxazolidinone N-CH) |

| ~ 37.8 | C7' (Benzyl CH₂) |

| ~ 35.5 | C2 (α-CH₂) |

| ~ 28.0 | C3 (β-CH₂) |

| ~ 10.5 | C4 (Cyclopropyl CH) |

| ~ 4.5 | C5/C6 (Cyclopropyl CH₂) |

Analysis of Carbon Signals:

-

Carbonyl Carbons (δ > 150): Two distinct carbonyl signals are expected. The imide carbonyl (C1) of the acyl group is typically further downfield (~173 ppm) than the carbamate carbonyl (C2') of the oxazolidinone ring (~153.5 ppm).

-

Aromatic Carbons (δ 127-135): Four signals are expected for the six aromatic carbons due to symmetry: one for the ipso-carbon (C8'), one for the para-carbon (C11'), and two for the pairs of ortho- (C9'/C13') and meta- (C10'/C12') carbons.

-

Oxazolidinone Carbons (δ 55-66): The carbon adjacent to oxygen (C5') is more deshielded and appears further downfield (~66.0 ppm) than the carbon adjacent to nitrogen (C4', ~55.0 ppm).

-

Aliphatic Carbons (δ < 40): The benzyl methylene (C7'), acyl α-methylene (C2), and acyl β-methylene (C3) carbons appear in the typical aliphatic region.

-

Cyclopropyl Carbons (δ < 15): The carbons of the cyclopropyl ring are highly shielded and appear at very high field, a characteristic diagnostic feature for this functional group.[6]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides unambiguous confirmation of its chemical structure. The key spectral signatures—including the distinct signals for diastereotopic protons in the benzyl and oxazolidinone moieties, and the highly shielded resonances of the cyclopropyl group—serve as critical diagnostic markers for chemists in research and development. This guide demonstrates that a detailed interpretation of NMR data, grounded in an understanding of fundamental principles, is an essential skill for verifying molecular identity and paving the way for the development of complex, stereochemically defined molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022-02-08). [Link]

-

OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

-

University of Wisconsin-Madison. Symmetry in NMR Spectra. [Link]

-

Wiberg, K. B., Barth, D. E., & Schertler, P. H. Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

-

Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

-

Graham, J. D., & Rogers, M. T. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. (2025-08-06). [Link]

-

Graham, J. D., & Rogers, M. T. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. [Link]

-

doc brown. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

-

Chem-Station. Evans Aldol Reaction. (2014-04-18). [Link]

-

ChemTube3D. Enantioselective auxiliaries Section. [Link]

Sources

- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

Role of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one in stereoselective synthesis

An In-depth Technical Guide to the Role of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one in Stereoselective Synthesis

Abstract

This technical guide provides a comprehensive overview of the application of this compound as a chiral auxiliary in stereoselective synthesis. Chiral auxiliaries are instrumental in modern organic chemistry for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount. This document delves into the mechanistic principles governing the stereodirecting influence of this Evans-type auxiliary, with a focus on its utility in asymmetric aldol additions and alkylation reactions. Detailed experimental protocols, mechanistic diagrams, and quantitative data for analogous systems are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful synthetic tool.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1]

The (R)-4-benzyl-2-oxazolidinone, pioneered by David A. Evans, is a widely used and highly effective chiral auxiliary.[1] Its derivatization with a 3-cyclopropylpropanoyl group to form this compound allows for the introduction of a cyclopropyl moiety, a structural motif present in numerous biologically active compounds, with high stereocontrol. This guide will explore the synthesis, mechanism of action, and practical applications of this specific chiral auxiliary.

The Cornerstone of Stereocontrol: Mechanistic Principles

The remarkable stereodirecting capability of this compound stems from its ability to form a rigid, chelated enolate intermediate, where one face of the enolate is effectively shielded by the bulky benzyl group.[2] This steric hindrance dictates the trajectory of incoming electrophiles, leading to a highly diastereoselective reaction.

The overall workflow can be conceptualized as follows:

Caption: General workflow for employing the chiral auxiliary.

N-Acylation: Attaching the Prochiral Unit

The first step involves the acylation of (R)-4-benzyl-2-oxazolidinone with 3-cyclopropylpropanoyl chloride or a similar activated carboxylic acid derivative. This reaction covalently attaches the prochiral acyl group to the chiral auxiliary.

Experimental Protocol: Synthesis of this compound

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes.

-

Add a solution of 3-cyclopropylpropanoyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acylated oxazolidinone.

Diastereoselective Enolate Formation

The key to high stereoselectivity lies in the formation of a specific enolate isomer. Treatment of the N-acylated oxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures leads to the formation of a rigid, chelated (Z)-enolate.[1]

Caption: Formation of the rigid chelated (Z)-enolate.

The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the molecule into a planar conformation. The bulky benzyl group at the C4 position of the oxazolidinone then effectively blocks one face of the enolate from approaching electrophiles.

Applications in Stereoselective Synthesis

The pre-formed, rigid (Z)-enolate of this compound is a versatile intermediate for a variety of stereoselective carbon-carbon bond-forming reactions.

Asymmetric Aldol Additions

The reaction of the lithium enolate with an aldehyde proceeds through a closed, six-membered, chair-like transition state, as described by the Zimmerman-Traxler model. The benzyl group of the auxiliary forces the aldehyde to approach from the less hindered face, leading to the formation of the syn-aldol adduct with high diastereoselectivity.

Illustrative Reaction Scheme:

Caption: Asymmetric aldol addition reaction.

Experimental Protocol: Asymmetric Aldol Addition (General Procedure)

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

-

Stir the mixture for 30 minutes to form the boron enolate.

-

Add the aldehyde (1.2 eq) and continue stirring at -78 °C for 1-2 hours, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction with a pH 7 buffer and extract the product with DCM.

-

Dry the organic layer and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Table 1: Representative Diastereoselectivities in Aldol Reactions of N-Propionyl Oxazolidinone (Analogous System)

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85 |

| Benzaldehyde | 98:2 | 90 |

| Acetaldehyde | 95:5 | 88 |

Note: Data presented is for the analogous N-propionyl derivative and serves as an illustrative example of the expected high diastereoselectivity.

Asymmetric Alkylation

The enolate of this compound can also undergo highly diastereoselective alkylation with various electrophiles, such as alkyl halides. The steric hindrance provided by the benzyl group again directs the approach of the electrophile to the face opposite the benzyl group.

Experimental Protocol: Asymmetric Alkylation (General Procedure)

-

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (1.05 eq) dropwise.

-

Stir the solution for 30 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.1 eq) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Table 2: Representative Diastereoselectivities in Alkylation of N-Propionyl Oxazolidinone (Analogous System)

| Alkyl Halide | Diastereomeric Ratio | Yield (%) |

| Benzyl bromide | >98:2 | 92 |

| Allyl iodide | >98:2 | 95 |

| Methyl iodide | 95:5 | 89 |

Note: Data presented is for the analogous N-propionyl derivative and serves as an illustrative example of the expected high diastereoselectivity.

Auxiliary Cleavage and Recovery: The Final Step

A crucial advantage of using a chiral auxiliary is its temporary nature. After the desired stereocenter(s) have been established, the auxiliary can be cleaved under mild conditions to reveal the enantiomerically enriched product. Furthermore, the chiral auxiliary can often be recovered and reused, making the process more cost-effective and sustainable.

The choice of cleavage method depends on the desired functional group in the final product.

Caption: Common methods for auxiliary cleavage.

Experimental Protocols for Auxiliary Cleavage:

-

To obtain the Carboxylic Acid: Treat the N-acylated product with lithium hydroxide and hydrogen peroxide in a mixture of THF and water.

-

To obtain the Alcohol: Reduce the N-acylated product with a hydride reagent such as lithium borohydride or lithium aluminum hydride in an ethereal solvent.

-

To obtain the Ester: Transesterification can be achieved using sodium methoxide in methanol.

Conclusion

This compound is a powerful and reliable chiral auxiliary for stereoselective synthesis. Its ability to direct the formation of new stereocenters with high predictability and efficiency makes it an invaluable tool in the synthesis of complex, enantiomerically pure molecules. The principles of stereocontrol, rooted in the formation of a rigid, chelated enolate, are well-understood, allowing for the rational design of asymmetric transformations. The straightforward methods for auxiliary cleavage and recovery further enhance its practical utility in both academic research and industrial drug development.

References

- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.

- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.

- Benchchem. (2025). 4-Benzyl-2-oxazolidinone Mediated Stereodirection: An In-depth Technical Guide.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

The Untapped Potential of Cyclopropyl Moieties in Evans Chiral Auxiliaries: A Technical Guide

Abstract

Evans chiral auxiliaries represent a cornerstone in modern asymmetric synthesis, providing a reliable and predictable method for the stereocontrolled construction of complex molecules.[1] While auxiliaries derived from common amino acids like valine and phenylalanine are well-established, the exploration of unconventional directing groups remains a fertile ground for innovation. This technical guide delves into the intriguing, yet underexplored, domain of Evans auxiliaries featuring a cyclopropyl group. Due to the current scarcity of extensive published data on this specific auxiliary, this document will serve as both a foundational guide to the core principles of Evans auxiliaries and a forward-looking exploration of the potential benefits and research avenues offered by incorporating the unique stereoelectronic properties of a cyclopropyl moiety. We will cover the fundamental mechanism of asymmetric induction, propose a synthetic strategy for a cyclopropyl-containing auxiliary, predict its behavior in key synthetic transformations, and provide detailed, field-proven protocols for the application of standard Evans auxiliaries as a practical benchmark.

Introduction: The Power and Predictability of Evans Chiral Auxiliaries

The asymmetric synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often dictated by its absolute stereochemistry. Chiral auxiliaries are a powerful tool in this endeavor, functioning as temporary, covalently-bonded chiral directing groups that guide a reaction to favor the formation of one diastereomer over another.[2] Among the most successful and widely adopted of these are the oxazolidinone-based auxiliaries developed by David A. Evans and his research group.[3]

The efficacy of Evans auxiliaries stems from their ability to form rigid, chelated enolates where one face of the nucleophile is effectively shielded by a substituent at the 4-position of the oxazolidinone ring. This steric blockade directs the approach of an electrophile to the less hindered face, resulting in a highly predictable and diastereoselective bond formation.[4] The most common Evans auxiliaries are derived from readily available and relatively inexpensive chiral amino acids, such as valine and phenylalanine, which provide isopropyl and benzyl directing groups, respectively.

The Cyclopropyl Group: A Unique Modulator of Stereochemistry and Reactivity

The cyclopropyl group is more than just a small cycloalkane; its unique electronic structure and steric profile impart distinct properties to molecules.[5] The high degree of angle strain in the three-membered ring results in C-C bonds with significant p-character, often described by the Walsh model.[6] This allows the cyclopropyl group to engage in conjugation with adjacent π-systems, acting as a good π-electron donor.[7] These properties have been harnessed in various areas of organic synthesis to influence reactivity and selectivity.[5]

Key Stereoelectronic Properties of the Cyclopropyl Group:

-

Steric Demand: The cyclopropyl group is sterically distinct from the more commonly used isopropyl and benzyl groups. Its rigid, disc-like shape can present a unique steric environment in a transition state.

-

Electronic Nature: The ability of the cyclopropyl group to act as a π-electron donor can influence the electronic properties of adjacent reactive centers, potentially altering the rates and selectivities of reactions.[6]

-

Conformational Rigidity: The defined structure of the cyclopropyl ring can lead to more predictable conformational preferences in transition states, which could translate to higher levels of stereoselectivity.

Given these unique characteristics, the incorporation of a cyclopropyl group as the stereodirecting element in an Evans auxiliary presents an intriguing, albeit largely unexplored, avenue for modulating and potentially enhancing stereochemical control in asymmetric synthesis.

Proposed Synthesis of a (4S)-4-Cyclopropyl-1,3-oxazolidin-2-one

The synthesis of Evans-type oxazolidinones traditionally begins with the corresponding chiral β-amino alcohol. While the synthesis of chiral cyclopropyl-containing amino alcohols is not as commonplace as that of valinol or phenylalaninol, plausible synthetic routes can be devised based on established methodologies for the synthesis of cyclopropyl-containing amino acids like cyclopropylglycine.[8][9]

A potential synthetic pathway could involve the asymmetric synthesis of (S)-cyclopropylglycine, followed by reduction of the carboxylic acid to the corresponding amino alcohol.[8]

Predicted Stereochemical Outcomes in Asymmetric Reactions

The stereochemical outcome of reactions employing Evans auxiliaries is well-rationalized by established transition state models, most notably the Zimmerman-Traxler model for aldol reactions.[10][11] By applying these models, we can predict the likely influence of a cyclopropyl directing group.

Asymmetric Aldol Reaction

In a boron-mediated aldol reaction, the N-acyl oxazolidinone forms a rigid, six-membered chair-like transition state with the aldehyde.[12] The stereoselectivity arises from the minimization of steric interactions within this transition state.

ts [label=<

Zimmerman-Traxler Transition State Key InteractionsPredicted Outcome with Cyclopropyl Auxiliary Formation of a Z-enolate.Leads to a syn-aldol product.[10] Chair-like six-membered transition state.Minimizes steric strain. R group of the auxiliary occupies a pseudo-equatorial position.The cyclopropyl group would orient to minimize steric clashes. Aldehyde substituent (R') also adopts a pseudo-equatorial position.Avoids 1,3-diaxial interactions. Facial selectivity is dictated by the steric bulk of the auxiliary's R group.The cyclopropyl group shields one face of the enolate, directing the aldehyde to the opposite face.

]; } . Table 1. Analysis of the Zimmerman-Traxler model for a cyclopropyl Evans auxiliary.

The rigid and well-defined shape of the cyclopropyl group is expected to provide excellent facial shielding, leading to high diastereoselectivity, potentially comparable to or even exceeding that of the standard isopropyl or benzyl groups.

Asymmetric Alkylation

For asymmetric alkylation reactions, the enolate of the N-acyl oxazolidinone is typically formed using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The resulting chelated enolate presents one face for alkylation, with the other being blocked by the auxiliary's substituent.

The expectation is that the cyclopropyl group would serve as an effective steric shield, directing the incoming electrophile to the opposite face of the enolate with high diastereoselectivity. The unique electronic properties of the cyclopropyl group might also influence the reactivity of the enolate, although this is a more speculative point that would require experimental validation.

Standard Protocol: Asymmetric Alkylation Using a Standard Evans Auxiliary

To provide a practical reference for researchers, the following is a detailed, step-by-step protocol for a typical asymmetric alkylation using a commercially available Evans auxiliary.

Materials:

-

(4R,5S)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

Protocol:

-

Acylation of the Auxiliary:

-

To a solution of (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.

-

Stir for 30 minutes, then add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Purify the N-propionyl derivative by flash column chromatography.

-

-

Asymmetric Alkylation:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add LDA (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

-

Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

-

-

Cleavage of the Auxiliary:

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1).

-

Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir vigorously at 0 °C for 2 hours.

-

Quench with aqueous sodium sulfite and stir for 30 minutes.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

-

Potential Advantages and Future Research Directions

The exploration of cyclopropyl-containing Evans auxiliaries opens up several intriguing possibilities:

-

Altered Diastereoselectivity: The unique steric profile of the cyclopropyl group could lead to different levels of diastereoselectivity compared to standard auxiliaries, potentially offering advantages for specific substrates.

-

Electronic Modulation: The electron-donating nature of the cyclopropyl ring could influence the reactivity of the enolate, which may be beneficial in certain applications.

-

Novel Substrate Scopes: A cyclopropyl auxiliary might exhibit complementary stereochemical outcomes with certain classes of electrophiles.

Future research in this area should focus on:

-

Development of an Efficient Synthesis: A robust and scalable synthesis of the chiral cyclopropyl amino alcohol precursor is the first critical step.

-

Systematic Evaluation in Asymmetric Reactions: The performance of the cyclopropyl auxiliary should be systematically evaluated in a range of asymmetric reactions, including aldol additions, alkylations, and conjugate additions.

-

Comparative Studies: A direct comparison of the cyclopropyl auxiliary with standard Evans auxiliaries using a variety of substrates would be highly informative.

-

Computational Modeling: DFT calculations of transition state energies could provide valuable insights into the origins of stereoselectivity and guide the design of improved auxiliaries.[13]

Conclusion

While the application of Evans chiral auxiliaries with cyclopropyl groups is not yet a well-documented area of research, the fundamental principles of asymmetric induction and the unique stereoelectronic properties of the cyclopropyl group suggest a promising avenue for exploration. This guide has provided a comprehensive overview of the foundational concepts of Evans auxiliaries, a predictive framework for the behavior of a cyclopropyl-containing variant, and a practical protocol for the application of standard auxiliaries. It is our hope that this document will not only serve as a valuable resource for researchers in the field of asymmetric synthesis but also inspire further investigation into the untapped potential of unconventional chiral directing groups.

References

- Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103, 2127-2129.

- Calderón, F.; et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 2021.

- Chow, K. H.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 2023.

- BenchChem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. 2025.

- Chow, K. H.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 2023.

- MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)

- Sage, C. R.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.

- ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis.

- ResearchGate.

- BenchChem. The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity.

- Sage, C. R.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare, 2019.

- Kwan, E. E. 8 - Aldol Reaction.pdf.

- BenchChem. Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries.

- BenchChem. A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries.

- YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. 2024.

- Chem-Station Int. Ed. Evans Aldol Reaction. 2014.

- Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term.

- OpenOChem Learn. Zimmerman-Traxler Model.

- Wikipedia. Chiral auxiliary.

- ResearchGate. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.

- Heravi, M. M.; et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing, 2016.

- Journal of the American Chemical Society. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. 2010.

- Wikipedia. Asymmetric induction.

- ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. 2025.

- Wikipedia. Cyclopropyl group.

- COPYRIGHTED MATERIAL. structure and reactivity of the cyclopropane species.

- evans enolate alkyl

- RSC Publishing. Driving tert-butyl axial: the surprising cyclopropyl effect. 2024.

- Scribd.

- Denolf, B.; et al. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 2007.

- Slideshare. Evans aldol ppt | PPTX.

- University of York. Asymmetric Synthesis.

- MSU chemistry. Assymetric Induction.

- RIT. Student to Student: Chiral resolution of cyclopropyl esters. 2020.

- Arnold, F. H.; et al.

- Beilstein Journals. Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction.

- StackExchange.

- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry.

- RSC Publishing. Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. 2015.

- Synfacts.

- BenchChem. discovery and synthesis of chiral amino alcohols.

- ResearchGate. The selected enzymatic synthesis of chiral 1,2‐amino alcohols and...

- Chen, G.; et al. Pd(II)

- PubMed. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids.

- Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. 2022.

- Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. 2023.